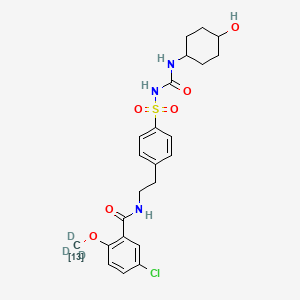
rac trans-4-Hydroxy Glyburide-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac trans-4-Hydroxy Glyburide-13C,d3: is a labeled compound used primarily in scientific research. It is an isotopically labeled form of rac trans-4-Hydroxy Glyburide, which is a metabolite of Glyburide. Glyburide is a sulfonylurea class drug used to treat type 2 diabetes by stimulating insulin release from pancreatic beta cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 involves the isotopic labeling of rac trans-4-Hydroxy Glyburide. The process typically includes the incorporation of carbon-13 and deuterium atoms into the molecular structure. The synthetic route involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of isotopes and to maintain the purity of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: rac trans-4-Hydroxy Glyburide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions to form reduced metabolites.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
rac trans-4-Hydroxy Glyburide-13C,d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Glyburide and its derivatives.
Biology: The compound is used in biological studies to understand the metabolic pathways and the role of Glyburide metabolites in cellular processes.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Glyburide in the body.
Industry: The compound is used in the development of new drugs and in quality control processes to ensure the consistency and efficacy of pharmaceutical products
Mechanism of Action
rac trans-4-Hydroxy Glyburide-13C,d3 exerts its effects by inhibiting the binding of Glyburide to its molecular targets. The primary targets are the SUR1/Kir6.2 channels in pancreatic beta cells. By inhibiting these channels, the compound stimulates the release of insulin, thereby lowering blood glucose levels. The molecular pathways involved include the activation of insulin signaling cascades and the modulation of glucose metabolism .
Comparison with Similar Compounds
- 4-trans-Hydroxycyclohexyl Glyburide
- 4-trans-Hydroxy Glibenclamide
Comparison: rac trans-4-Hydroxy Glyburide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. The incorporation of carbon-13 and deuterium atoms enhances the compound’s stability and provides distinct advantages in analytical applications. Compared to its non-labeled counterparts, this compound offers improved sensitivity and specificity in research settings .
Properties
Molecular Formula |
C23H28ClN3O6S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |
InChI Key |
IUWSGCQEWOOQDN-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


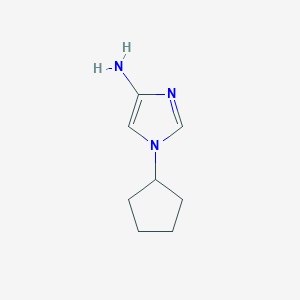
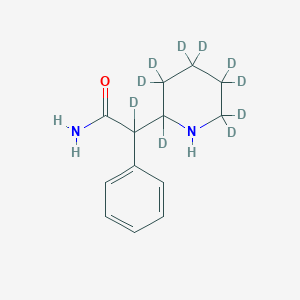

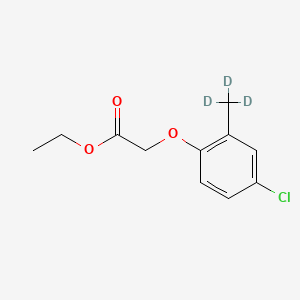
![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
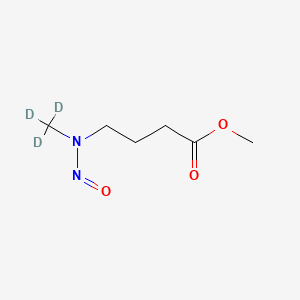
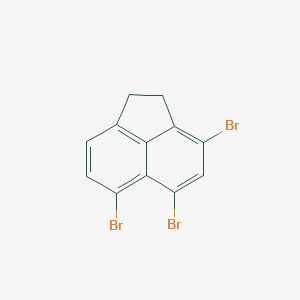
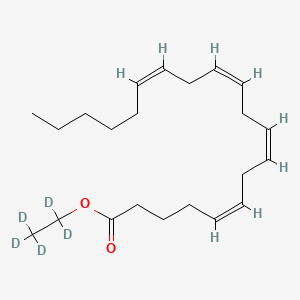
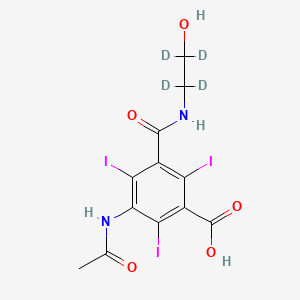
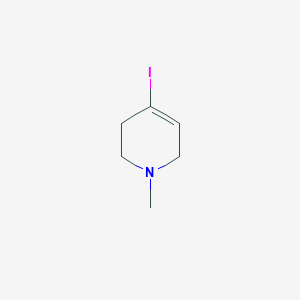
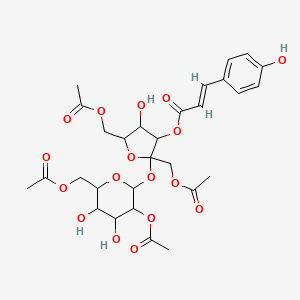

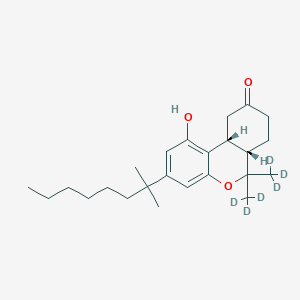
![[2]-Gingerdione](/img/structure/B13443019.png)
